L-Homocysteine, Adenosine Deriv.

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

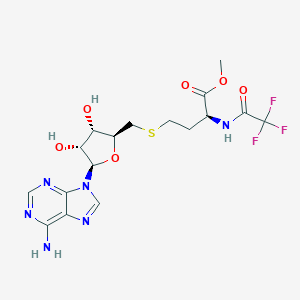

L-Homocysteine, Adenosine Deriv., also known as L-Homocysteine, Adenosine Deriv., is a useful research compound. Its molecular formula is C17H21F3N6O6S and its molecular weight is 494.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-Homocysteine, Adenosine Deriv. suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Homocysteine, Adenosine Deriv. including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

L-Homocysteine, an amino acid derivative of adenosine, plays a crucial role in various biological processes, particularly in methylation reactions and cellular metabolism. This article explores the biological activity of L-homocysteine, focusing on its enzymatic pathways, physiological significance, and implications in health and disease.

Enzymatic Pathways Involving L-Homocysteine

L-Homocysteine is primarily produced through the hydrolysis of S-adenosylhomocysteine (SAH) by the enzyme S-adenosylhomocysteine hydrolase (AHCY). This enzyme catalyzes the reversible reaction:

AHCY is a highly conserved enzyme found across various organisms, including bacteria, plants, and mammals. It plays a pivotal role in the one-carbon metabolic cycle, which is essential for synthesizing nucleotides and amino acids, as well as for maintaining redox balance and epigenetic regulation .

Physiological Functions of L-Homocysteine

L-Homocysteine serves multiple physiological functions:

- Methylation Reactions : It is a key intermediate in the remethylation cycle that converts homocysteine back to methionine, a precursor for S-adenosylmethionine (SAM), the primary methyl donor in biological systems .

- Regulation of Metabolism : Elevated levels of homocysteine have been associated with various metabolic disorders. It can influence insulin sensitivity and lipid metabolism, impacting cardiovascular health .

- Neurological Functions : Homocysteine is implicated in neurological processes. Abnormal levels are linked to cognitive decline and neurodegenerative diseases due to its potential neurotoxic effects .

Implications in Health and Disease

Research indicates that elevated homocysteine levels are associated with several health conditions:

- Cardiovascular Diseases : High homocysteine levels can lead to endothelial dysfunction and vascular damage, contributing to atherosclerosis and thrombosis. Studies have shown that reducing homocysteine levels can improve cardiovascular outcomes .

- Neurodegenerative Disorders : Increased homocysteine has been correlated with Alzheimer's disease and other forms of dementia. The neurotoxic effects of homocysteine may lead to neuronal damage and cognitive impairment .

- Metabolic Disorders : Homocysteine has been linked to insulin resistance and type 2 diabetes. Its role in lipid metabolism suggests that it could be a target for therapeutic interventions aimed at improving metabolic health .

Case Studies

- Cardiovascular Health : A study examining patients with coronary artery disease found that those with elevated homocysteine levels had significantly higher rates of cardiovascular events compared to those with normal levels. The study emphasized the importance of monitoring homocysteine as a risk factor for heart disease .

- Neurological Impact : Research involving elderly populations indicated that higher plasma homocysteine levels were associated with an increased risk of developing Alzheimer's disease. This highlights the potential for homocysteine-lowering interventions as preventive measures against cognitive decline .

Research Findings Summary

Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis and Biocatalysis

Recent advancements in biocatalysis have highlighted the importance of SAH as a cofactor in methyltransferase reactions. A notable study demonstrated a scalable one-pot synthesis of SAH from racemic homocysteine thiolactone and adenosine using recombinant enzymes. This method enhances the availability of SAH for preparative methylation reactions, which are essential for synthesizing complex biomolecules .

Key Findings:

- The reaction utilizes three enzymes: α-amino-ε-caprolactam racemase, bleomycin hydrolase, and SAH hydrolase.

- It operates under near-stoichiometric conditions, promoting efficient conversion to SAH.

- The synthesized SAH can serve as a substrate for generating S-adenosyl-L-methionine (SAM), a vital methyl donor in biological systems.

Structural Insights into Enzyme Mechanisms

The enzyme S-Adenosyl-L-Homocysteine Hydrolase (SAHH) plays a critical role in regulating the methyl cycle by hydrolyzing SAH into L-homocysteine and adenosine. High-resolution crystal structures of mammalian SAHH have provided insights into its catalytic mechanisms and interactions with substrates .

Structural Characteristics:

- Crystal structures reveal the active site architecture and substrate binding modes.

- The enzyme's dysfunction is linked to various diseases including cancer and vascular disorders.

- Structural studies have facilitated the design of selective inhibitors targeting pathogenic SAHHs associated with diseases like malaria and tuberculosis.

Therapeutic Applications

The regulation of homocysteine levels is crucial due to its association with several health conditions. Elevated levels of L-homocysteine are linked to cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes. Consequently, understanding the biochemical pathways involving L-homocysteine has led to potential therapeutic strategies.

Clinical Implications:

- Inhibitors of SAHH have been explored for their ability to lower plasma homocysteine levels and exert immunosuppressive effects .

- Research indicates that manipulating SAHH activity could provide therapeutic avenues for treating conditions such as diabetic nephropathy and cancer .

Case Studies

Several case studies illustrate the practical applications of L-Homocysteine derivatives in clinical settings:

Analyse Chemischer Reaktionen

Reversible Hydrolysis of S-Adenosyl-L-Homocysteine (SAH)

SAH hydrolase (EC 3.13.2.1) catalyzes the NAD⁺-dependent reversible hydrolysis of SAH to L-homocysteine (Hcy) and adenosine (Ado):SAH+H2O⇌Hcy+AdoMechanism :

- Oxidation : NAD⁺ oxidizes the 3′-OH of SAH’s ribose to a 3′-keto intermediate.

- Elimination : Homocysteine thiolate is eliminated, forming a 4′,5′-dehydroadenosine intermediate.

- Hydration & Reduction : Water adds to the α,β-unsaturated ketone, followed by NADH-mediated reduction to adenosine .

| Parameter | Value (Human SAHH) | Source |

|---|---|---|

| K<sub>m</sub> (SAH) | 0.8 µM | |

| K<sub>m</sub> (Ado) | 12 µM | |

| Optimal pH | 7.5–8.5 |

Inhibition of Methyltransferases by SAH

SAH competitively inhibits S-adenosylmethionine (SAM)-dependent methyltransferases (K<sub>i</sub> ≈ 0.1–1 µM) . This inhibition regulates DNA, RNA, and protein methylation.

Structural Basis :

- SAH binds methyltransferase active sites via:

Derivatives and Analogs

Modifications to SAH’s structure alter enzymatic interactions:

Metabolic Implications

- Remethylation : Hcy is converted to methionine via methionine synthase (vitamin B<sub>12</sub>-dependent) or betaine-Hcy methyltransferase .

- Transsulfuration : Excess Hcy enters the cysteine/glutathione pathway via cystathionine β-synthase (CBS) .

Pathological Relevance :

Eigenschaften

IUPAC Name |

methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N6O6S/c1-31-15(29)7(25-16(30)17(18,19)20)2-3-33-4-8-10(27)11(28)14(32-8)26-6-24-9-12(21)22-5-23-13(9)26/h5-8,10-11,14,27-28H,2-4H2,1H3,(H,25,30)(H2,21,22,23)/t7-,8+,10+,11+,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUNILBRZXYZNX-TWBCTODHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N6O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.